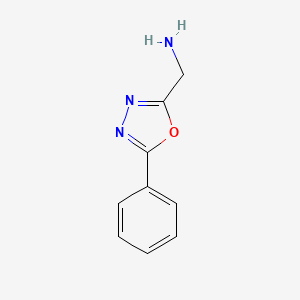

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine

Übersicht

Beschreibung

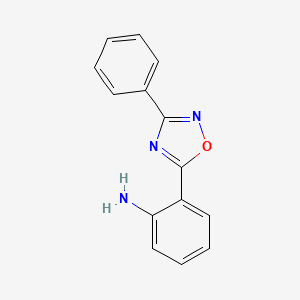

“(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine” is a compound with the molecular formula C9H9N3O . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This compound has been used in various fields such as material science, medicinal chemistry, and high energy molecules .

Synthesis Analysis

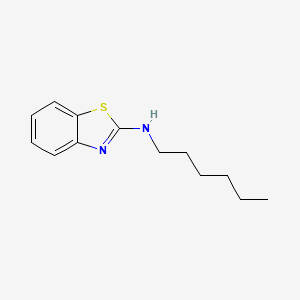

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, the hydrazide derivative on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N-((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine .Molecular Structure Analysis

In the title complex, C8H7N3O, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen

Oxadiazole, einschließlich (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine, wurden erfolgreich als wesentlicher Bestandteil des Pharmakophors eingesetzt . Sie wurden in medizinischen Anwendungen als Antikrebs-, Vasodilatations-, Antikonvulsions- und Antidiabetika eingesetzt .

Hochenergetische Moleküle

Oxadiazole haben sich als potenzieller Kern mit hoher Energie etabliert . Ihre Derivate zeigten eine günstige Sauerstoffbilanz und positive Bildungswärmen . Dies macht sie für den Einsatz in Hochenergie- und Sprengstoffen geeignet .

Materialwissenschaften

Oxadiazole sind in verschiedenen Bereichen wie den Materialwissenschaften von erheblicher Bedeutung . Das Vorhandensein von zwei Kohlenstoffatomen ermöglicht zwei Substituenten im Oxadiazolring, deren Positionen aufgrund der Variation des elektronischen Umfelds Unterschiede in ihren Eigenschaften verursachen .

Energetische Materialien

Die Variation der Eigenschaften von Oxadiazolen ermöglicht es, diese Moleküle als hochenergetische Moleküle oder energetische Materialien einzusetzen .

Ionen-Salze

Oxadiazole können auch verwendet werden, um Ionensalze zu erzeugen . Dies ist auf ihre einzigartige Struktur zurückzuführen, die zwei Stickstoffatome, ein Sauerstoffatom und zwei Kohlenstoffatome umfasst .

Pharmazeutische Verbindungen

Die einzigartige Struktur von Oxadiazolen ermöglicht es, diese Moleküle als pharmazeutische Verbindungen einzusetzen . Sie wurden bei der Entwicklung verschiedener Medikamente eingesetzt .

Zukünftige Richtungen

The future directions for research on 1,3,4-oxadiazole derivatives, including “(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine”, could involve further exploration of their synthesis methods, biological activity, and potential applications in medicine and agriculture . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought due to the constantly growing interest in heterocyclic systems of this nature .

Wirkmechanismus

Target of Action

Similar compounds have been found to have robust inhibitory effects against the egfr wild-type enzyme .

Mode of Action

It’s suggested that the compound may interact with its targets, possibly through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Given its potential inhibitory effects on egfr, it may influence pathways related to cell proliferation and survival .

Pharmacokinetics

In silico adme prediction suggests that the compound may have positive oral bioavailability .

Result of Action

Similar compounds have shown substantial anticancer efficacy, suggesting that this compound may also have potential therapeutic effects .

Biochemische Analyse

Biochemical Properties

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades and altering gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity . This compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity and potential toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, impacting overall health and cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . It can influence metabolic flux and alter metabolite levels by modulating enzyme activity . This compound may also affect the synthesis and degradation of key metabolic intermediates, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with other biomolecules and influence its overall biochemical effects .

Eigenschaften

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDZEDPPVWGLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344888 | |

| Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46182-58-5 | |

| Record name | 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

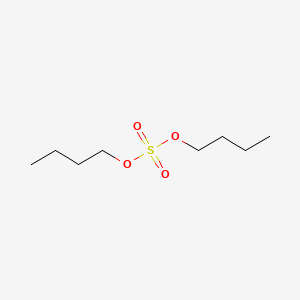

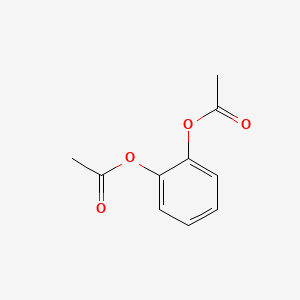

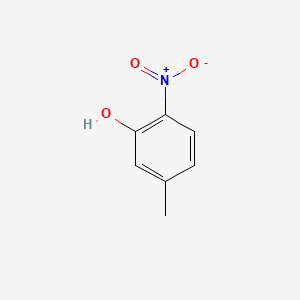

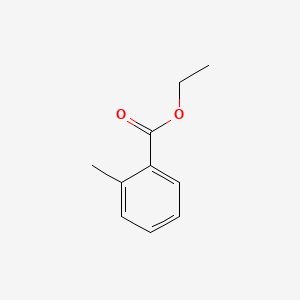

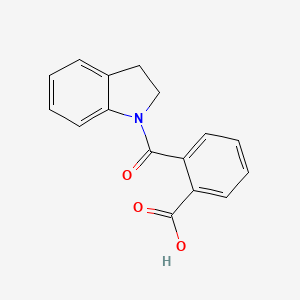

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper for (5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives?

A1: The research paper [] presents a novel, efficient, and catalyst-free method for synthesizing N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This four-component reaction utilizes (N-isocyanimino)triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids. The key advantage lies in its simplicity: it's a one-pot reaction conducted at room temperature, potentially offering advantages in terms of cost and efficiency compared to other synthesis methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.